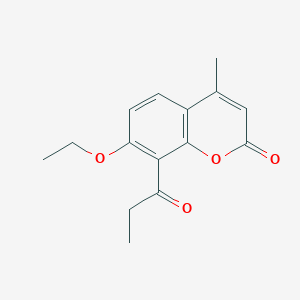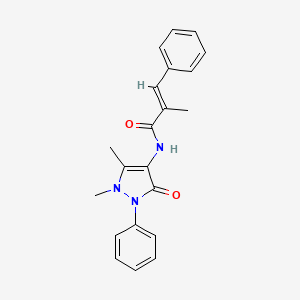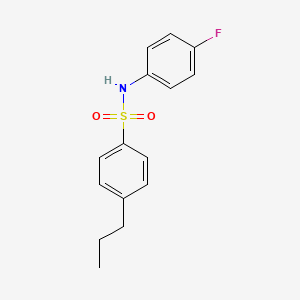![molecular formula C14H12BrNO2 B5741099 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is a chemical compound with the molecular formula C14H12BrNO2. It is commonly referred to as 'BPIM' and has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. In
Mecanismo De Acción
The mechanism of action of 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol has several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. It has also been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol in lab experiments is its potential as a lead compound for drug discovery. Its antitumor and antibacterial activities make it a promising candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of cancer and bacterial infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further optimization of the synthesis method could lead to higher yields and more efficient production of the compound.
Métodos De Síntesis
The synthesis of 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol is a multistep process that involves the reaction of 3-bromobenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a base to form the Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product, 4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antitumor, antibacterial, and antifungal activities. Studies have shown that BPIM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-[(3-bromophenyl)iminomethyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-14-7-10(5-6-13(14)17)9-16-12-4-2-3-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZAUIKELXPICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)


![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)